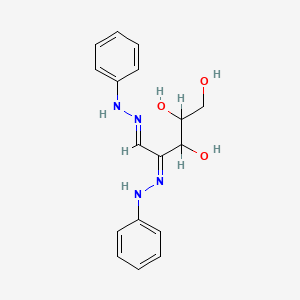
D-Lyxose phenylosazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction of D-Lyxose, a rare sugar, with phenylhydrazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with an excess of phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Formation of Phenylhydrazone: D-Lyxose reacts with one equivalent of phenylhydrazine to form a phenylhydrazone intermediate.
Formation of Osazone: The phenylhydrazone intermediate then reacts with two additional equivalents of phenylhydrazine, resulting in the formation of this compound.
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between D-Lyxose and phenylhydrazine. The reaction mixture is typically heated to accelerate the formation of the osazone, followed by crystallization and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: D-Lyxose phenylosazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the osazone back to its corresponding sugar or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the osazone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypobromite and other mild oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aldonic acids and other oxidized derivatives.
Reduction Products: Alditols and other reduced forms.
Substitution Products: Various substituted osazones.
Aplicaciones Científicas De Investigación
D-Lyxose phenylosazone has several scientific research applications, including:
Chemistry: Used as a reagent to identify and differentiate between various sugars based on their crystalline structures.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of rare sugars and other high-value compounds
Mecanismo De Acción
The mechanism of action of D-Lyxose phenylosazone involves the formation of a stable crystalline structure through the reaction of D-Lyxose with phenylhydrazine. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by further reaction to form the osazone. The molecular targets and pathways involved in this process include the carbonyl group of D-Lyxose and the amino group of phenylhydrazine .
Comparación Con Compuestos Similares
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Comparison: D-Lyxose phenylosazone is unique in its structure and crystalline properties compared to other osazones. While D-Glucose, D-Mannose, and D-Fructose phenylosazones share similar reaction mechanisms and formation processes, the specific configuration and properties of this compound make it distinct. This uniqueness is particularly valuable in carbohydrate chemistry for the identification and differentiation of sugars .
Propiedades
Número CAS |
3322-01-8 |
|---|---|
Fórmula molecular |
C17H20N4O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
Clave InChI |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
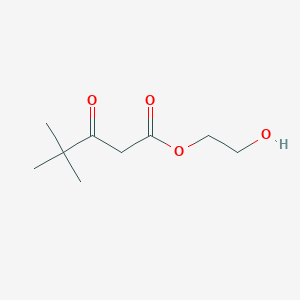
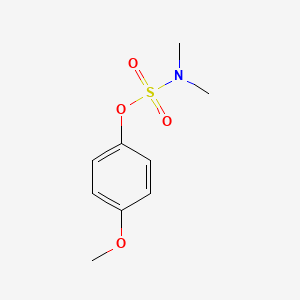
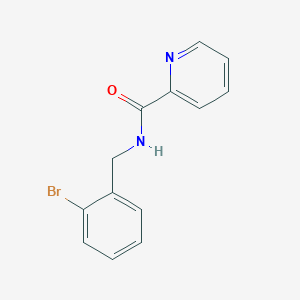
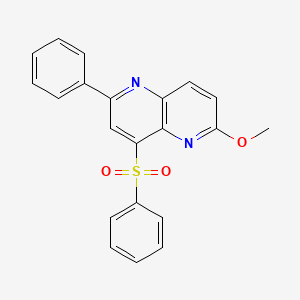
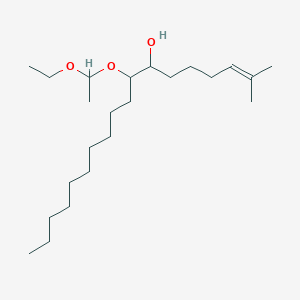
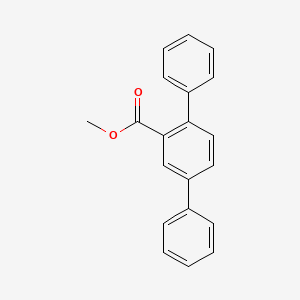
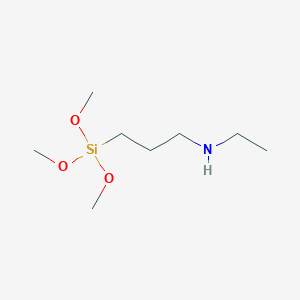
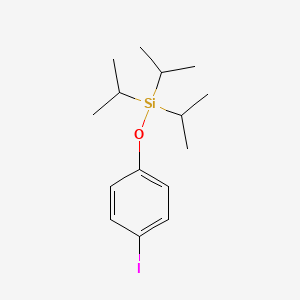
![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)

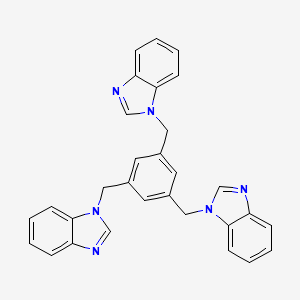
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)
